Cas no 2757927-32-3 (2-chloro-N-(piperidin-3-yl)methylacetamide)

2-Chloro-N-(piperidin-3-yl)methylacetamide is a versatile chemical intermediate with applications in pharmaceutical and organic synthesis. Its structure features a reactive chloroacetamide group linked to a piperidin-3-ylmethyl moiety, enabling its use in the development of bioactive compounds, particularly in medicinal chemistry. The compound's piperidine scaffold offers conformational flexibility, while the chloroacetamide group facilitates nucleophilic substitution reactions, making it valuable for constructing complex molecules. It is commonly employed in the synthesis of potential drug candidates, including enzyme inhibitors and receptor modulators. High purity and stability under controlled conditions ensure reliable performance in research and industrial processes. Proper handling is advised due to its reactive functional groups.
2-chloro-N-(piperidin-3-yl)methylacetamide structure
2757927-32-3 structure
商品名:2-chloro-N-(piperidin-3-yl)methylacetamide
CAS番号:2757927-32-3
MF:C8H15ClN2O
メガワット:190.670500993729
CID:5561983
PubChem ID:141445155

2-chloro-N-(piperidin-3-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2757927-32-3
    • EN300-28317494
    • 2-chloro-N-[(piperidin-3-yl)methyl]acetamide
    • 2-chloro-N-(piperidin-3-yl)methylacetamide
    • インチ: 1S/C8H15ClN2O/c9-4-8(12)11-6-7-2-1-3-10-5-7/h7,10H,1-6H2,(H,11,12)
    • InChIKey: YDOIOTIUCNXKFQ-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NCC1CNCCC1)=O

計算された属性

  • せいみつぶんしりょう: 190.0872908g/mol
  • どういたいしつりょう: 190.0872908g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 41.1Ų

2-chloro-N-(piperidin-3-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28317494-0.05g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
0.05g
$888.0 2023-09-07
Enamine
EN300-28317494-10g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
10g
$4545.0 2023-09-07
Enamine
EN300-28317494-1g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
1g
$1057.0 2023-09-07
Enamine
EN300-28317494-5g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
5g
$3065.0 2023-09-07
Enamine
EN300-28317494-1.0g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
1.0g
$1057.0 2023-07-07
Enamine
EN300-28317494-0.25g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
0.25g
$972.0 2023-09-07
Enamine
EN300-28317494-2.5g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
2.5g
$2071.0 2023-09-07
Enamine
EN300-28317494-5.0g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
5.0g
$3065.0 2023-07-07
Enamine
EN300-28317494-0.5g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
0.5g
$1014.0 2023-09-07
Enamine
EN300-28317494-0.1g
2-chloro-N-[(piperidin-3-yl)methyl]acetamide
2757927-32-3
0.1g
$930.0 2023-09-07

2-chloro-N-(piperidin-3-yl)methylacetamide 関連文献

2-chloro-N-(piperidin-3-yl)methylacetamideに関する追加情報

Introduction to 2-Chloro-N-(Piperidin-3-yl)methylacetamide (CAS No. 2757927-32-3)

2-Chloro-N-(Piperidin-3-yl)methylacetamide, with the CAS number 2757927-32-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is characterized by its unique chemical structure, which includes a chloro substituent and a piperidine ring. The combination of these functional groups imparts specific properties that make it a valuable candidate for various research and development activities.

The chemical structure of 2-Chloro-N-(Piperidin-3-yl)methylacetamide can be represented as follows: C9H14ClNO. This structure provides insights into its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition. Recent studies have highlighted the importance of piperidine derivatives in the development of novel drugs, particularly those targeting central nervous system (CNS) disorders and cancer.

In terms of its physical properties, 2-Chloro-N-(Piperidin-3-yl)methylacetamide is a white crystalline solid with a melting point ranging from 105°C to 108°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in various experimental protocols. The compound's solubility profile is crucial for its application in both in vitro and in vivo studies, ensuring that it can be effectively delivered to target tissues.

The pharmacological profile of 2-Chloro-N-(Piperidin-3-yl)methylacetamide has been extensively studied in recent years. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are critical enzymes in cellular signaling pathways. This property makes it a promising candidate for the development of targeted therapies for conditions such as cancer and neurodegenerative diseases.

Beyond its enzymatic inhibition properties, 2-Chloro-N-(Piperidin-3-yl)methylacetamide has also been investigated for its effects on neurotransmitter systems. Studies have demonstrated that it can modulate the activity of receptors involved in neurotransmission, such as serotonin and dopamine receptors. This modulation can have significant implications for treating psychiatric disorders, including depression and anxiety.

The safety profile of 2-Chloro-N-(Piperidin-3-yl)methylacetamide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In the context of drug discovery and development, 2-Chloro-N-(Piperidin-3-yl)methylacetamide represents an exciting opportunity for researchers and pharmaceutical companies. Its unique chemical structure and pharmacological properties make it a valuable tool for exploring new therapeutic avenues. Additionally, the compound's synthetic accessibility allows for efficient production and scale-up, which is essential for advancing it through preclinical and clinical trials.

The future prospects for 2-Chloro-N-(Piperidin-3-yl)methylacetamide are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and efficacy. Furthermore, efforts are being made to develop prodrugs or analogs that can improve its therapeutic index and reduce potential side effects.

In conclusion, 2-Chloro-N-(Piperidin-3-yl)methylacetamide (CAS No. 2757927-32-3) is a multifaceted compound with significant potential in the field of medicinal chemistry. Its unique chemical structure, pharmacological properties, and safety profile make it a valuable candidate for further research and development. As our understanding of this compound continues to evolve, it holds the promise of contributing to the advancement of novel therapies for a range of diseases.

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